molecular formula C19H15FN2O4S B2782358 N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide CAS No. 1170548-91-0

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide

Cat. No. B2782358
CAS RN: 1170548-91-0
M. Wt: 386.4
InChI Key: ASNMGOQMWGFAHQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide, commonly known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. FIPI is a sulfonamide-based compound that acts as a potent inhibitor of phospholipase D (PLD) enzymes.

Scientific Research Applications

Interaction with Tubulin

Sulfonamide drugs have been discovered to bind to the colchicine site of tubulin in a reversible manner. They can quench the intrinsic tryptophan fluorescence of tubulin, presumably due to drug-induced conformational changes. However, unlike colchicine, they do not modulate the GTPase activity of tubulin, suggesting a unique mode of interaction. The binding thermodynamics to tubulin are influenced by the substitution pattern on the indole scaffold, which significantly affects the drug-tubulin binding dynamics. This highlights the potential of sulfonamide compounds in modulating tubulin polymerization, with implications for antimitotic properties and cancer therapy research (Banerjee et al., 2005).

Synthesis and Antitumor Activity

The synthesis of sulfonamides through reactions such as the Sonogashira coupling has been explored for the development of antitumor compounds. Such synthetic pathways allow for the incorporation of various substituents into the arylsulfonyl moiety, producing compounds with selective in vitro inhibition of cancer cell lines. This suggests the potential of sulfonamide derivatives in cancer research, offering a pathway for the development of novel antitumor agents (McCarroll et al., 2007).

Fluorescent Chemosensors

Sulfonamide compounds have been developed as fluorescent chemosensors for the detection of metal ions, such as Cd2+, and CN− ions. These chemosensors exhibit turn-on fluorescence emission for Cd2+ and turn-off fluorescence response for CN−, with detection limits significantly lower than the World Health Organization guidelines. The application of such chemosensors in bio-imaging, including live cell and zebrafish larvae, highlights their potential in environmental monitoring and biological research (Ravichandiran et al., 2020).

properties

IUPAC Name

5-(2,3-dihydroindole-1-carbonyl)-N-(4-fluorophenyl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c20-14-5-7-15(8-6-14)21-27(24,25)18-10-9-17(26-18)19(23)22-12-11-13-3-1-2-4-16(13)22/h1-10,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNMGOQMWGFAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide

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